

Fgfr-IN-9 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Fgfr-IN-9	
Cat. No.:	B15577838	Get Quote

In-Depth Technical Guide to Fgfr-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fgfr-IN-9**, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in oncology and drug discovery.

Core Compound Information

Fgfr-IN-9, also referred to as compound 19 in associated literature, is a small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.

Property	Value	Source
CAS Number	2649467-65-8	Commercial Supplier
Molecular Formula	C21H21FN8O3S	Xie, W. et al., 2022
Molecular Weight	500.51 g/mol	Xie, W. et al., 2022

Mechanism of Action and Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating



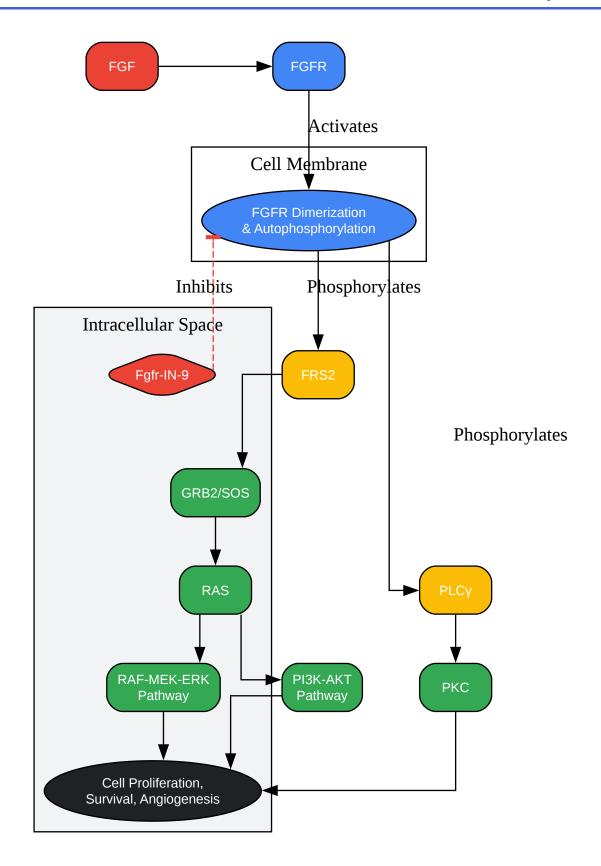




downstream signaling cascades crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

Fgfr-IN-9 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. Key downstream effector proteins, whose phosphorylation is inhibited by **Fgfr-IN-9**, include FGFR substrate 2 (FRS2) and phospholipase C gamma (PLCγ). The inhibition of these pathways ultimately leads to reduced cell proliferation and tumor growth.





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FGFR Signaling Pathway and Inhibition by Fgfr-IN-9.



In Vitro Efficacy

Fgfr-IN-9 has demonstrated potent inhibitory activity against wild-type and mutant FGFR isoforms in enzymatic assays.

Target	IC50 (nM)
FGFR1	64.3
FGFR2	46.7
FGFR3	29.6
FGFR4 WT	17.1
FGFR4 V550L	30.7
Data from commercial supplier MedchemExpress.	

The compound has also shown significant anti-proliferative effects in various cancer cell lines.

Cell Line	IC50 (nM)
HUH7	94.7 ± 28.6
Ba/F3 FGFR4 WT	82.5 ± 19.2
Ba/F3 FGFR4 V550L	260.0 ± 50.2
Data from commercial supplier MedchemExpress.	

In Vivo Antitumor Activity

In a xenograft mouse model using the HUH7 human hepatocellular carcinoma cell line, **Fgfr-IN-9** exhibited significant antitumor activity.[1]



Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
Fgfr-IN-9	45 mg/kg	81%

Data from Xie, W. et al., 2022.

[1]

Experimental Protocols In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of **Fgfr-IN-9** against FGFR kinases.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (kinase domains)
- Poly(Glu, Tyr) 4:1 as substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Fgfr-IN-9 (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of Fgfr-IN-9 in DMSO.
- Add 1 μ L of the diluted **Fgfr-IN-9** or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 2X enzyme solution in kinase buffer and add 2 μL to each well.



- Prepare a 2X substrate/ATP solution in kinase buffer and add 2 μL to each well to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each Fgfr-IN-9 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effect of **Fgfr-IN-9** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HUH7, Ba/F3 expressing FGFR constructs)
- · Complete cell culture medium
- Fgfr-IN-9 (serially diluted in culture medium)
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Plate reader

Procedure:

• Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.



- Replace the medium with fresh medium containing serial dilutions of Fgfr-IN-9 or DMSO (vehicle control).
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
- For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

In Vivo HUH7 Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of **Fgfr-IN-9** in a mouse xenograft model.[1]

Animals:

Female BALB/c nude mice (4-6 weeks old)

Procedure:

- Subcutaneously inject 5 x 10⁶ HUH7 cells in a mixture of medium and Matrigel into the right flank of each mouse.
- Monitor tumor growth regularly. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Administer Fgfr-IN-9 orally (e.g., at 45 mg/kg) daily for a specified period (e.g., 21 days). The
 control group receives the vehicle.
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

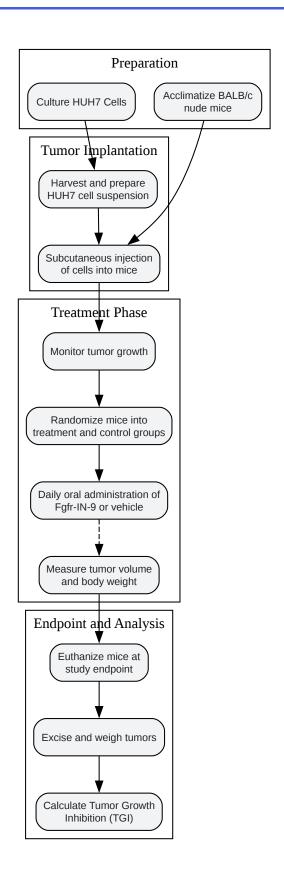
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Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100.





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Experimental Workflow for the In Vivo HUH7 Xenograft Model.



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References

- 1. Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
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